4-Isopropyl-2-méthylphénol

Vue d'ensemble

Description

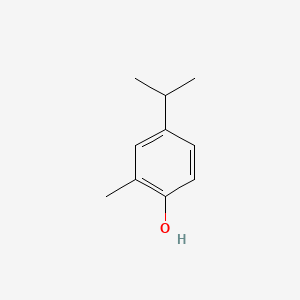

4-Isopropyl-2-methylphenol, also known as isocarvacrol, is a phenolic compound with the molecular formula C10H14O. It is a derivative of phenol, characterized by the presence of an isopropyl group and a methyl group attached to the aromatic ring. This compound is known for its antimicrobial properties and is commonly found in essential oils extracted from plants such as thyme and oregano .

Applications De Recherche Scientifique

4-Isopropyl-2-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Its antimicrobial properties make it useful in studying the effects of phenolic compounds on microbial growth.

Medicine: It is investigated for its potential therapeutic effects, including its use as an antiseptic and in formulations for oral care products.

Industry: It is used in the formulation of disinfectants, cosmetics, and personal care products due to its antimicrobial and antioxidant properties

Mécanisme D'action

Target of Action

4-Isopropyl-2-methylphenol, also known as carvacrol, is a component of essential oils produced by aromatic plants and spices . It has been reported to exhibit numerous bioactivities in cells and animals . It has been confirmed by pharmacological and clinical studies to show strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .

Mode of Action

Carvacrol’s mode of action is primarily through its interaction with bacterial cells. It has been shown to have a high antimicrobial activity, which is attributed to the presence of the free hydroxyl group, hydrophobicity, and the phenol moiety . It is particularly effective against food-borne pathogens, including Escherichia coli, Salmonella, and Bacillus cereus .

Biochemical Pathways

Carvacrol affects several biochemical pathways. It has been shown to induce neurite outgrowth by activating the NGF high-affinity trkA receptor and the downstream PI3K-AKT and MAPK-ERK pathways . In addition, carvacrol increases the expression of proteins involved in neuronal plasticity .

Pharmacokinetics

It is known that carvacrol is a lipophilic small molecule able to cross the blood–brain barrier .

Result of Action

The molecular and cellular effects of carvacrol’s action are diverse. It has been reported to have antioxidative properties in food and in vivo . It also inhibits the production of microbial and fungal toxins . Moreover, carvacrol has anti-inflammatory, analgesic, antiarthritic, antiallergic, anticarcinogenic, antidiabetic, cardioprotective, gastroprotective, hepatoprotective, and neuroprotective properties .

Action Environment

The action of carvacrol can be influenced by environmental factors. For instance, it has been shown that carvacrol can permeate biofilm and effectively destroy bacteria or decrease the viability of bacteria in oral biofilms . The removal of the biofilm that had already formed was found to be difficult .

Analyse Biochimique

Biochemical Properties

4-Isopropyl-2-methylphenol has been reported to exhibit numerous bioactivities in cells and animals . It interacts with various enzymes, proteins, and other biomolecules. The hydrophobic nature of 4-Isopropyl-2-methylphenol, due to the presence of a benzene ring and methyl and isopropyl substituents, allows it to bind with guanine present in DNA .

Cellular Effects

4-Isopropyl-2-methylphenol has been shown to induce apoptosis, cytotoxicity, cell cycle arrest, and antimetastatic activity. It also displays different antiproliferative effects and inhibits signaling pathways such as MAPKs and PI3K/AKT/mTOR . It has anti-inflammatory effects via inhibiting recruitment of cytokines and chemokines, and antioxidant effects via scavenging of free radicals .

Molecular Mechanism

The molecular mechanism of 4-Isopropyl-2-methylphenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The free radical substitution reaction with NBS on allylic positions is one of the known reactions .

Temporal Effects in Laboratory Settings

Its boiling points are much higher than those of alkanes, ethers, etc., of similar molecular mass .

Dosage Effects in Animal Models

Data on carvacrol toxicology is limited. Various toxicology studies have been done in different animal models . The lethal dose (LD 50) value of thymol for rats and guinea pigs is 980 mg/kg and 88 mg/kg, body weight, respectively .

Metabolic Pathways

4-Isopropyl-2-methylphenol is involved in the mevalonic acid (MVA) pathway or by plastidic enzymatic 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also called the 2-C-methylerythritol-4-phosphate (MEP) pathway .

Transport and Distribution

It is known that the compound is used in food products both as a flavoring component and as a preservative .

Subcellular Localization

It is known that the compound has a molecular formula of C10H14O .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Isopropyl-2-methylphenol can be synthesized through various methods, including the alkylation of m-cresol with propene. This reaction typically requires the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of 4-Isopropyl-2-methylphenol often involves the use of large-scale reactors where m-cresol is reacted with propene under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isopropyl-2-methylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

Thymol (2-Isopropyl-5-methylphenol): Known for its strong antiseptic properties and found in thyme oil.

Carvacrol (5-Isopropyl-2-methylphenol): Exhibits potent antimicrobial activity and is found in oregano oil.

The uniqueness of 4-Isopropyl-2-methylphenol lies in its specific isopropyl and methyl group positions, which influence its reactivity and biological activity compared to its isomers .

Propriétés

IUPAC Name |

2-methyl-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXXLXHHWYNKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169745 | |

| Record name | 4-Isopropyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-97-2 | |

| Record name | Isocarvacrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYL-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Y0OLM4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.